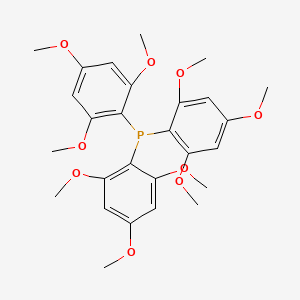

トリス(2,4,6-トリメトキシフェニル)ホスフィン

概要

説明

Tris(2,4,6-trimethoxyphenyl)phosphine is a large triaryl organophosphine known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its electron-rich nature . It is often employed in catalysis, especially in reactions requiring a strong nucleophilic catalyst.

科学的研究の応用

Tris(2,4,6-trimethoxyphenyl)phosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the formation of palladium-phosphine catalysts, which are more reactive than those based on triphenylphosphine.

Biology: Its strong nucleophilic properties make it useful in biochemical studies involving nucleophilic catalysis.

Medicine: While not directly used in medicine, its role in synthesizing complex organic molecules can be crucial in drug development.

Industry: It is employed in the polymer industry for the polymerization of diacrylates and diols.

作用機序

Target of Action

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine . Its primary targets are electron-deficient multiple bonds . These targets play a crucial role in various chemical reactions, where TTMPP acts as a strong Lewis base .

Mode of Action

TTMPP operates through a mechanism often referred to as nucleophilic phosphine catalysis . It relies on the conjugate addition of a sufficiently electron-rich tertiary phosphine, such as TTMPP, to an electron-deficient multiple bond . This interaction forms an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .

Biochemical Pathways

TTMPP is involved in several types of chemical reactions. It removes the trimethylsilyl group from ketene silyl acetals (the enol ether of esters) to give enolates that can then act as strong nucleophiles . It thus serves as a catalyst for Mukaiyama aldol reactions and group-transfer chain-growth polymerization reactions . As a Brønsted base, TTMPP can deprotonate various alcohols, giving nucleophilic alkoxides that can undergo Michael addition reactions .

Pharmacokinetics

Its strong lewis-basic properties make it a useful organocatalyst for several types of chemical reactions . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TTMPP and their impact on bioavailability would be an interesting area for future research.

Result of Action

The action of TTMPP results in the formation of an ion pair consisting of the corresponding phosphonium cation and the corresponding base of the acidic reagent as the newly formed anion . For example, in the case of an alcohol, this would be an alkoxide . TTMPP is the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates and diols .

Action Environment

The activity of TTMPP is distinctly more concentration-dependent than other bases . The use of the polar protic solvent t-butanol mitigates the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents such as toluene or dimethylformamide .

生化学分析

Biochemical Properties

Tris(2,4,6-trimethoxyphenyl)phosphine acts as a Lewis base, interacting with various enzymes, proteins, and other biomolecules. It is known to catalyze oxa-Michael reactions by deprotonating alcohols to form nucleophilic alkoxides . Additionally, it can remove the trimethylsilyl group from ketene silyl acetals, enabling enolates to act as strong nucleophiles . These interactions highlight the compound’s ability to facilitate biochemical reactions by modifying the reactivity of biomolecules.

Cellular Effects

Tris(2,4,6-trimethoxyphenyl)phosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a catalyst in biochemical reactions, it can alter the activity of enzymes and proteins, leading to changes in cellular function . For example, its role in catalyzing oxa-Michael reactions can impact the synthesis of important biomolecules, thereby affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of tris(2,4,6-trimethoxyphenyl)phosphine involves its strong Lewis-basic properties, which enable it to interact with and modify the reactivity of biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity . Additionally, it can deprotonate alcohols to form nucleophilic alkoxides, which can then participate in various biochemical reactions . These interactions at the molecular level are crucial for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tris(2,4,6-trimethoxyphenyl)phosphine can change over time due to its stability and degradation. The compound has been shown to have limited but acceptable stability to oxygen, making it suitable for practical work in air . Long-term studies have indicated that its catalytic activity can be influenced by factors such as concentration and solvent conditions . These temporal effects are important for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of tris(2,4,6-trimethoxyphenyl)phosphine vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biological systems.

Metabolic Pathways

Tris(2,4,6-trimethoxyphenyl)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . Its role as a Lewis base allows it to participate in reactions that modify the reactivity of biomolecules, thereby impacting metabolic processes . These interactions are essential for understanding the compound’s effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, tris(2,4,6-trimethoxyphenyl)phosphine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical experiments.

Subcellular Localization

Tris(2,4,6-trimethoxyphenyl)phosphine is localized to specific subcellular compartments, where it exerts its catalytic activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its function and interactions with biomolecules . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.

準備方法

The synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine typically involves the reaction of phosphorus trichloride with 2,4,6-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+3C9H11MgBr→P(C9H11)3+3MgBrCl

The product is then purified through recrystallization or column chromatography to obtain the pure compound .

化学反応の分析

Tris(2,4,6-trimethoxyphenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of palladium-phosphine complexes.

Common reagents used in these reactions include ketene silyl acetals, aldehydes, and various alcohols. The major products formed depend on the specific reaction conditions and substrates used.

類似化合物との比較

Tris(2,4,6-trimethoxyphenyl)phosphine is unique due to its high nucleophilicity and strong Lewis-basic properties. Similar compounds include:

Triphenylphosphine: Less nucleophilic and less basic compared to Tris(2,4,6-trimethoxyphenyl)phosphine.

Tris(4-methoxyphenyl)phosphine: Similar in structure but with different electronic properties due to the position of the methoxy groups.

Tris(2,4,6-trimethylphenyl)phosphine: Similar steric properties but different electronic properties due to the presence of methyl groups instead of methoxy groups.

These comparisons highlight the unique reactivity and catalytic efficiency of Tris(2,4,6-trimethoxyphenyl)phosphine in various chemical processes.

生物活性

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly basic phosphine compound known for its significant catalytic properties in various organic reactions. Its biological activity, particularly as a Lewis base in catalysis, has garnered attention in recent years. This article delves into the biological activity of TTMPP, highlighting its mechanisms, applications, and relevant research findings.

TTMPP is characterized by its three 2,4,6-trimethoxyphenyl groups attached to a central phosphorus atom. This unique structure contributes to its strong basicity and Lewis acid-base properties. The extensive methoxy substitution enhances its electron-donating ability, making it an effective catalyst in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 394.42 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Catalytic Applications

TTMPP has been extensively studied for its catalytic efficiency in several reactions, including:

- Oxa-Michael Reactions : TTMPP performs competitively with phosphazene bases in catalyzing oxa-Michael reactions under concentrated conditions. It has shown superior performance compared to other arylphosphines and is capable of catalyzing polymerization reactions involving diacrylates and diols .

- Cyanosilylation : The compound acts as a catalyst for the cyanosilylation of aldehydes and ketones. Research indicates that TTMPP effectively activates the C-Si bond of trimethylsilyl cyanide (TMSCN), facilitating the formation of cyanohydrin silyl ethers with high yields .

The catalytic mechanism of TTMPP involves the formation of a Lewis acid-base complex with substrates, enhancing their reactivity. In oxa-Michael reactions, TTMPP generates alkoxides that participate in nucleophilic attacks on electrophilic centers, leading to product formation .

Stability and Reactivity

TTMPP exhibits acceptable stability in air, although it is sensitive to oxidation. Its reactivity is notably concentration-dependent, which can influence its performance in various catalytic processes .

Case Study 1: Oxa-Michael Polymerization

In a study examining the use of TTMPP for oxa-Michael polymerization, it was found that under solvent-free conditions, TTMPP could effectively catalyze the reaction between 2-hydroxyethyl acrylate (HEA) and diols. The results demonstrated that TTMPP produced soluble polymeric products with desirable molecular weights .

Case Study 2: Cyanosilylation Reactions

Another study focused on the application of TTMPP in cyanosilylation reactions showed that it could successfully convert various aldehydes and ketones into their corresponding cyanohydrin silyl ethers. The reaction conditions were optimized to achieve high yields even at low catalyst loadings .

特性

IUPAC Name |

tris(2,4,6-trimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHNBQZGUKYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335128 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91608-15-0 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(2,4,6-trimethoxyphenyl)phosphine?

A1: The molecular formula of Tris(2,4,6-trimethoxyphenyl)phosphine is C27H33O9P, and its molecular weight is 516.52 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize Tris(2,4,6-trimethoxyphenyl)phosphine?

A2: Tris(2,4,6-trimethoxyphenyl)phosphine has been characterized by a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) [, , , , , , , , ]

- Infrared (IR) spectroscopy [, , , , , ]

- Electronic absorption spectroscopy (UV-Vis) []

- X-ray photoelectron spectroscopy (XPS) []

- Raman spectroscopy []

Q3: What are the notable catalytic properties of Tris(2,4,6-trimethoxyphenyl)phosphine?

A3: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a strong Lewis base [] and exhibits notable catalytic activity in a variety of organic transformations, including:

- Oxa-Michael reactions []

- C–OMe bond cleavage of acyl fluorides for methyl ester synthesis []

- Cyanosilylation and cyanocarbonation of aldehydes and ketones []

- Ring-opening reactions of terminal epoxides []

- Dealkylation reactions []

- Transformation of α,β-unsaturated aldehydes to saturated carboxylic acid derivatives []

- Group Transfer Polymerization (GTP) of alkyl (meth)acrylates []

- Selective deacetylation []

- Ring-opening of aziridines with silylated nucleophiles []

- Alkynylation reactions using trimethylsilylalkyne []

- Stille coupling reactions [, ]

- Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents []

- Cyclization of o-alkynyltrifluoroacetanilides with allyl esters for the synthesis of 3-allylindoles []

- Head-to-head telomerization of isoprene with amines []

- Heck reaction of butenone with aryl iodides for the synthesis of benzalacetones []

Q4: How does the structure of Tris(2,4,6-trimethoxyphenyl)phosphine contribute to its catalytic activity?

A4: The high basicity of Tris(2,4,6-trimethoxyphenyl)phosphine is attributed to the electron-donating effect of the three methoxy groups on each phenyl ring. These groups increase the electron density at the phosphorus atom, making it a stronger Lewis base and a more potent nucleophile. [, ]

Q5: Are there any computational studies on the catalytic activity of Tris(2,4,6-trimethoxyphenyl)phosphine?

A5: Yes, Density Functional Theory (DFT) calculations have been used to study the mechanism and selectivity of Tris(2,4,6-trimethoxyphenyl)phosphine-catalyzed reactions. For example, DFT calculations were employed to investigate the stereoselective Csp3-Csp2 Negishi cross-coupling reaction of a 1,3-substituted cyclohexyl zinc chloride with aryl halides catalyzed by (TMPP)2PdCl2. []

Q6: What is the thermal stability of Tris(2,4,6-trimethoxyphenyl)phosphine?

A6: Tris(2,4,6-trimethoxyphenyl)phosphine demonstrates excellent thermal stability, particularly in the context of Li-ion battery applications, where it has shown promising results as a flame-retardant additive. [, ]

Q7: How does Tris(2,4,6-trimethoxyphenyl)phosphine perform in different solvents?

A7: The solubility of Tris(2,4,6-trimethoxyphenyl)phosphine and its complexes varies depending on the solvent and the nature of the complex. For instance, it has been successfully used in reactions carried out in solvents like acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide, ethanol, tetrahydrofuran, and under solvent-free conditions. [, , , , , , , , , ]

Q8: How does Tris(2,4,6-trimethoxyphenyl)phosphine interact with transition metals?

A8: Tris(2,4,6-trimethoxyphenyl)phosphine readily coordinates to a variety of transition metals, including palladium, gold, silver, copper, rhodium, mercury, and indium. The coordination chemistry is influenced by the steric bulk and electronic properties of the phosphine ligand. [, , , , , , , ]

Q9: How do modifications to the structure of Tris(2,4,6-trimethoxyphenyl)phosphine affect its properties?

A9: Structural modifications, such as changing the substituents on the phenyl rings or replacing the methoxy groups, can significantly alter the steric and electronic properties of the phosphine, thereby affecting its coordination chemistry, basicity, and catalytic activity. [, ] For example, replacing the methoxy groups with other substituents like methyl groups can impact the electron density on the phosphorus atom and influence its donor ability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。